3'-Methyl-4-O-methylhelichrysetin

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-11-15(20)10-16(23-3)17(18(11)21)14(19)9-6-12-4-7-13(22-2)8-5-12/h4-10,20-21H,1-3H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJIHSNZSOFRQU-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3'-Methyl-4-O-methylhelichrysetin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methyl-4-O-methylhelichrysetin, a notable chalcone (B49325) derivative, has been identified and isolated from the bark of Cephalotaxus affine and Cephalotaxus sinensis.[1][2] As a member of the flavonoid family, this compound, with the chemical name 3'-Methyl-2',4'-dihydroxy-4,6'-dimethoxychalcone, is of interest to the scientific community for its potential as a signaling inhibitor and its broader biological activities inherent to the chalcone structural class.[3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and currently understood biological context, laying the groundwork for further research and development.

Chemical Structure and Properties

This compound is characterized by a chalcone backbone, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The specific substitution pattern on the aromatic rings dictates its chemical and biological properties.

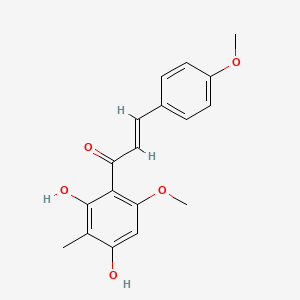

Chemical Structure:

Figure 1. Chemical structure of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C18H18O5 | [4] |

| Molecular Weight | 314.33 g/mol | [4] |

| CAS Number | 109471-13-8 | [2][4] |

| Appearance | Solid (form not specified) | - |

| Boiling Point | 544.2 ± 50.0 °C at 760 mmHg (Predicted) | [5] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [3] |

Table 1. Physicochemical properties of this compound.

Spectral Data

Detailed spectral data for the definitive identification of this compound is not yet widely available in peer-reviewed literature. Researchers are encouraged to perform comprehensive spectral analyses upon isolation or synthesis. For reference, the spectral characteristics of the closely related precursor, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), are provided below.

Reference Spectral Data for 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC):

-

IR (KBr, cm⁻¹): A broad band around 3419 cm⁻¹ indicates the presence of hydrogen-bonded hydroxyl (-OH) groups. An absorption at 1628 cm⁻¹ is characteristic of a C=O group conjugated with α,β-unsaturated carbons. Aromatic C=C stretching vibrations are observed around 1610, 1541, and 1497 cm⁻¹. A peak at 1167 cm⁻¹ suggests the presence of C-O groups.

-

¹H NMR (CDCl₃, δ ppm): Signals for an unsubstituted B-ring are typically observed. An AB spin system with a coupling constant of approximately 15.6 Hz is indicative of the α,β-unsaturated ketone protons. Singlets for methyl and methoxy (B1213986) groups, as well as hydroxyl groups, are also expected.

-

¹³C NMR (CDCl₃, δ ppm): The spectrum is expected to show 18 carbon signals, including those for the carbonyl carbon, aromatic carbons, and the methyl and methoxy carbons.

-

Mass Spectrometry (EI-MS): A molecular ion peak corresponding to the molecular weight of the compound is anticipated.

Synthesis

For the synthesis of this compound, the logical precursors would be 2',4'-dihydroxy-6'-methoxy-3'-methylacetophenone and 4-methoxybenzaldehyde .

General Experimental Protocol: Claisen-Schmidt Condensation

Figure 2. General workflow for the synthesis of this compound.

Methodology:

-

Dissolution of Reactants: The substituted acetophenone (B1666503) and benzaldehyde (B42025) are dissolved in a suitable solvent, typically ethanol (B145695) or methanol.

-

Addition of Base: An aqueous or alcoholic solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is added dropwise to the stirred solution of the reactants. The reaction is usually carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically poured into cold water and acidified to precipitate the crude chalcone.

-

Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the biological activities of its precursor, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) , have been investigated, providing valuable insights into the potential activities of the target compound.

Cytotoxic and Anti-Tumor Activity of the Precursor (DMC)

Studies have shown that DMC exhibits potent cytotoxic activity against various human cancer cell lines. It has been reported to induce apoptosis and cause cell cycle arrest in hepatocellular carcinoma cells.

Key Findings for DMC:

-

Induction of Apoptosis: DMC has been shown to trigger apoptosis through a mitochondria-dependent pathway, which involves the generation of reactive oxygen species (ROS).

-

Cell Cycle Arrest: It can induce G1 phase cell cycle arrest by downregulating the expression of cyclin D1 and CDK4.

-

Modulation of Signaling Pathways: The anti-tumor effects of DMC are associated with the suppression of the PI3K/AKT signaling axis and the inhibition of NF-κB nuclear localization.

Figure 3. Signaling pathways modulated by the precursor DMC.

Potential Implications of 4-O-Methylation

The methylation of a hydroxyl group can significantly alter the pharmacological properties of a compound. The introduction of a methyl group at the 4-position of the B-ring in DMC to form this compound may:

-

Increase Lipophilicity: This could enhance membrane permeability and potentially alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Modify Binding Affinity: The change in electronic and steric properties could affect the compound's interaction with biological targets, potentially leading to altered potency and selectivity.

-

Alter Metabolism: The methoxy group may be subject to different metabolic pathways compared to the hydroxyl group.

Further research is imperative to elucidate the specific biological activities of this compound and to understand how the 4-O-methylation influences the activities observed for its precursor.

Future Directions

The current body of knowledge on this compound is still in its nascent stages. To fully unlock its therapeutic potential, the following areas of research are recommended:

-

Total Synthesis and Characterization: Development of a robust and scalable synthetic route is crucial for obtaining sufficient quantities for comprehensive studies. Full spectral characterization (NMR, MS, IR, and X-ray crystallography) is necessary to confirm its structure unequivocally.

-

In-depth Biological Evaluation: A broad-based screening against a panel of cancer cell lines and other disease models is warranted.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound is essential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues will help in identifying the key structural features required for optimal biological activity.

Conclusion

This compound represents a promising natural product with a chemical scaffold known for its diverse biological activities. While data on this specific compound is currently limited, the known anti-tumor properties of its precursor suggest that it is a valuable candidate for further investigation in the field of drug discovery and development. The technical information and future research directions outlined in this guide aim to facilitate and inspire further exploration of this intriguing chalcone.

References

3'-Methyl-4-O-methylhelichrysetin: A Technical Overview of its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3'-Methyl-4-O-methylhelichrysetin, also known as 3'-Methyl-2',4'-dihydroxy-4,6'-dimethoxychalcone, is a natural chalcone (B49325) isolated from the bark of Cephalotaxus affine. As a member of the chalcone family, a class of compounds renowned for their broad spectrum of biological activities, this compound holds significant promise for further investigation in drug discovery and development. While direct experimental data on this specific molecule is limited in publicly available literature, this technical guide provides an in-depth overview of its potential biological activities based on studies of structurally similar chalcones. This document outlines potential mechanisms of action, summarizes quantitative data from related compounds, details relevant experimental protocols, and visualizes key signaling pathways.

Potential Biological Activities and Mechanisms of Action

Based on the activities of closely related chalcones, this compound is predicted to exhibit a range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities. The core chalcone scaffold, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a key determinant of these activities.

Anti-Inflammatory Activity

Structurally similar chalcones have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways. It is plausible that this compound could inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. The likely mechanism involves the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the suppression of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB).

Antioxidant Activity

The phenolic hydroxyl groups present in the structure of this compound suggest potential antioxidant properties. These groups can act as hydrogen donors to neutralize free radicals, thereby mitigating oxidative stress. The antioxidant activity is a common feature of many phenolic compounds, including chalcones, and contributes to their protective effects against various diseases.

Anticancer Activity

Numerous chalcone derivatives have been reported to possess cytotoxic activity against various cancer cell lines. The proposed mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors). The α,β-unsaturated ketone moiety in the chalcone structure is often implicated in its anticancer effects, as it can act as a Michael acceptor and interact with cellular nucleophiles, including key proteins involved in cancer cell proliferation and survival.

Quantitative Data from Structurally Related Chalcones

To provide a quantitative perspective, the following table summarizes the biological activities of chalcones with high structural similarity to this compound. This data can serve as a valuable reference for designing future studies on the target compound.

| Compound Name | Biological Activity | Cell Line/Model | IC50 / EC50 / % Inhibition |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | Hepatoprotective | CCl4-induced acute liver injury in mice | - |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | Apoptosis induction, G1 cell cycle arrest | BEL-7402/5-FU (Hepatocellular carcinoma) | - |

| 3'-Formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) | Antioxidant (DPPH radical scavenging) | - | IC50: 50.2 ± 2.8 µM |

| 3'-Formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) | Antioxidant (Superoxide radical scavenging) | - | IC50: 56.3 ± 2.3 µM |

| 3'-Formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) | Anticancer | SMMC-7721 (Liver cancer) | IC50: 15.6 µg/mL |

| 3'-Formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) | Anticancer | 8898 (Pancreatic cancer) | IC50: 25.3 µg/mL |

| 3'-Formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) | Anticancer | K562 (Chronic leukemia) | IC50: 12.5 µg/mL |

| 3'-Formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) | Anticancer | HeLa (Cervical cancer) | IC50: 30.1 µg/mL |

| 3'-Formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) | Anticancer | 95-D (Lung carcinoma) | IC50: 45.2 µg/mL |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activity. Below are generalized protocols for key experiments based on studies of related chalcones.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) and incubate for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To assess the anti-inflammatory potential by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

Methodology:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 100 µL of the culture supernatant from each well.

-

Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Use a sodium nitrite (B80452) standard curve to determine the nitrite concentration.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways (e.g., NF-κB, MAPKs).

Methodology:

-

Treat cells with this compound and/or a stimulant (e.g., LPS) for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-ERK, ERK, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow for its biological evaluation.

Conclusion

This compound is a promising natural product with the potential for significant biological activities, including anti-inflammatory, antioxidant, and anticancer effects. While further direct experimental validation is required, the data from structurally related chalcones provide a strong foundation for future research. The experimental protocols and pathway diagrams presented in this guide offer a framework for investigating the therapeutic potential of this compound. Researchers are encouraged to explore the multifaceted activities of this compound to unlock its full potential in the development of novel therapeutic agents.

3'-Methyl-4-O-methylhelichrysetin: A Technical Guide to its Putative Mechanism of Action

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature dedicated specifically to the mechanism of action of 3'-Methyl-4-O-methylhelichrysetin is limited. This guide, therefore, extrapolates potential mechanisms based on the well-documented biological activities of the broader class of chalcones, to which this compound belongs. The proposed pathways and experimental protocols should be considered as a hypothetical framework for guiding future research into this specific molecule.

Introduction

This compound is a chalcone (B49325), a class of natural compounds belonging to the flavonoid family. Chalcones are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] They are recognized for a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4] This technical guide will focus on the putative anti-inflammatory mechanism of action of this compound, drawing parallels from studies on other chalcone derivatives.

Putative Anti-Inflammatory Mechanism of Action

The anti-inflammatory effects of chalcones are believed to be mediated through the modulation of several key signaling pathways and inflammatory mediators.[1][5] The primary putative mechanisms are detailed below.

Inhibition of Pro-Inflammatory Enzymes and Mediators

Chalcones have been widely reported to inhibit the expression and activity of enzymes that are central to the inflammatory response.[1][5][6] This includes:

-

Cyclooxygenase (COX): Chalcones may inhibit both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins (B1171923) (PGs), key mediators of pain and inflammation.[1][5]

-

Inducible Nitric Oxide Synthase (iNOS): By suppressing the expression of iNOS, chalcones can reduce the production of nitric oxide (NO), a signaling molecule that plays a significant role in inflammation.[1][6][7]

-

Prostaglandin (B15479496) E2 (PGE2): As a downstream product of the COX pathway, the inhibition of PGE2 production is a likely consequence of the action of this compound.[1]

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The inhibition of the NF-κB signaling pathway is a hallmark of many anti-inflammatory chalcones.[1][6][8] The putative mechanism involves preventing the degradation of the inhibitory protein IκBα, which in turn sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Chalcones have also been shown to modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), such as JNK, ERK, and p38. These kinases are involved in the production of inflammatory cytokines and the expression of iNOS and COX-2. Some chalcones specifically inhibit the JNK pathway, which is upstream of the activation of transcription factors like AP-1, another important regulator of inflammatory gene expression.[8]

Quantitative Data Summary

There is currently no publicly available quantitative data, such as IC50 or EC50 values, specifically for the anti-inflammatory activity of this compound. The table below is a template that can be used to summarize such data once it becomes available through experimental investigation.

| Target | Assay Type | Cell Line/System | IC50 / EC50 (µM) | Reference |

| COX-1 | Enzyme Inhibition | Purified Enzyme | Data not available | |

| COX-2 | Enzyme Inhibition | Purified Enzyme | Data not available | |

| iNOS | Gene Expression | LPS-stimulated Macrophages | Data not available | |

| NF-κB | Reporter Gene | Transfected Cells | Data not available | |

| TNF-α Production | ELISA | LPS-stimulated Macrophages | Data not available | |

| IL-6 Production | ELISA | LPS-stimulated Macrophages | Data not available |

Detailed Experimental Protocols

The following are representative protocols for key experiments that could be employed to investigate the anti-inflammatory mechanism of action of this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used for in vitro inflammation studies.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with this compound for 1 hour.

-

Stimulate with LPS for 24 hours.

-

Collect 100 µL of the supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis for Protein Expression

This technique is used to detect the levels of specific proteins involved in inflammatory signaling.

-

Culture and treat RAW 264.7 cells as described above.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-IκBα, IκBα, p-JNK, JNK, p-p65, p65) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control, such as β-actin or GAPDH, to normalize the data.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Wash the plate and block with an appropriate blocking buffer.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash and add streptavidin-HRP.

-

Wash and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm.

-

Calculate the cytokine concentration from the standard curve.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not yet available, its classification as a chalcone provides a strong basis for postulating its anti-inflammatory properties. It is likely to exert its effects through the inhibition of pro-inflammatory enzymes like COX and iNOS, and by modulating key signaling pathways such as NF-κB and MAPKs. The experimental protocols outlined in this guide provide a clear roadmap for researchers to elucidate the specific molecular mechanisms of this promising compound. Further investigation is warranted to confirm these putative actions and to determine the therapeutic potential of this compound in inflammatory diseases.

References

- 1. Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioactivities of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the Anti-Inflammatory Effect of Chalcone and Chalcone Analogues in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Elusive Chalcone: A Technical Guide to 3'-Methyl-4-O-methylhelichrysetin and its Botanical Source

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current scientific understanding of 3'-Methyl-4-O-methylhelichrysetin, a chalcone (B49325) identified from natural sources. While the botanical origin of this compound is established, a comprehensive review of the existing scientific literature reveals a significant knowledge gap regarding its specific biological activities, mechanisms of action, and quantitative presence. This document summarizes the known information on its natural source, the broader chemical profile of the host genus, Cephalotaxus, and the general pharmacological properties of chalcones as a chemical class. The conspicuous absence of detailed experimental protocols, quantitative data, and defined signaling pathways for this compound itself is a primary finding of this report.

Natural Source of this compound

This compound has been identified as a constituent of the bark of coniferous plants belonging to the genus Cephalotaxus. Specifically, its presence has been reported in:

These species, commonly known as plum yews or cowtail pines, are native to Asia. While the presence of this compound in these plants is documented, the genus Cephalotaxus is far more renowned for its rich and diverse alkaloid content, which has been the primary focus of phytochemical and pharmacological research.

The Preponderance of Alkaloids in Cephalotaxus and the Scarcity of Data on this compound

The scientific literature on the chemical constituents of Cephalotaxus species is overwhelmingly dominated by studies on a specific class of alkaloids, namely the cephalotaxine-type alkaloids.[3] Compounds such as harringtonine (B1672945) and homoharringtonine (B1673347) have demonstrated significant antileukemic activity and have been the subject of extensive investigation, leading to their clinical use.[3]

In contrast, non-alkaloidal constituents, including flavonoids and chalcones like this compound, are mentioned far less frequently and appear to be minor components of the plant's chemical profile. A thorough search of scientific databases reveals a lack of dedicated studies on this compound. Consequently, the following critical information, as requested, is not available in the current body of scientific literature:

-

Detailed Experimental Protocols: No specific methods for the targeted extraction, isolation, and purification of this compound from Cephalotaxus species have been published.

-

Quantitative Data: There is no available data on the yield or concentration of this compound in the bark or other tissues of Cephalotaxus affine or Cephalotaxus sinensis.

-

Biological Activity and Signaling Pathways: Specific pharmacological activities, mechanisms of action, and associated signaling pathways for this compound have not been reported.

Chemical Diversity of the Genus Cephalotaxus

Despite the focus on alkaloids, the genus Cephalotaxus possesses a broader spectrum of chemical constituents. A general overview of the phytochemicals isolated from this genus is presented below.

References

Unveiling 3'-Methyl-4-O-methylhelichrysetin: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of 3'-Methyl-4-O-methylhelichrysetin, a chalcone (B49325) identified from the bark of Cephalotaxus species. This document synthesizes available data to offer a detailed resource for researchers interested in the phytochemical landscape of this genus and the potential applications of its unique constituents.

Introduction

This compound is a flavonoid belonging to the chalcone subclass. First identified from the bark of Cephalotaxus affine and later also reported in Cephalotaxus sinensis, this natural product is of interest to the scientific community for its potential biological activities, a common trait among methylated flavonoids.[1] This guide will detail the known information regarding its discovery and the generalizable experimental protocols for its isolation and characterization.

Discovery and Natural Source

Physicochemical Properties

A summary of the known physicochemical data for this compound is presented in Table 1. This information is critical for its extraction, purification, and identification.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Alias | 3'-Methyl-2',4'-dihydroxy-4,6'-dimethoxychalcone | N/A |

| Molecular Formula | C₁₈H₁₈O₅ | Inferred |

| Molecular Weight | 314.33 g/mol | Inferred |

| CAS Number | 109471-13-8 | [2] |

| Class | Chalcone (Flavonoid) | [1] |

| Natural Source | Bark of Cephalotaxus affine, Cephalotaxus sinensis | [1] |

Experimental Protocols for Isolation

While the original, specific protocol for the isolation of this compound is not detailed in accessible literature, a generalizable workflow can be constructed based on standard phytochemical practices for the isolation of chalcones from plant material.

Extraction

-

Material Preparation: The bark of Cephalotaxus affine or Cephalotaxus sinensis is collected and air-dried in the shade. The dried material is then ground into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered bark is subjected to exhaustive extraction with a suitable organic solvent. A common approach involves sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol (B129727), to fractionate the compounds based on their solubility. Chalcones are typically found in the ethyl acetate or methanol fractions. Maceration or Soxhlet extraction are commonly employed techniques.

Purification

A multi-step chromatographic process is essential to isolate this compound from the crude extract.

-

Silica (B1680970) Gel Column Chromatography: The crude extract rich in the target compound is subjected to column chromatography over silica gel. The column is typically eluted with a gradient of increasing polarity, for example, a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the chalcone are often further purified using a Sephadex LH-20 column with methanol as the eluent. This step is effective in removing smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water, allowing for the isolation of the pure compound.

Spectroscopic Data for Structural Elucidation

The definitive identification of this compound relies on a combination of spectroscopic techniques. Although the specific spectral data from the original discovery is not available, the expected data based on its structure is summarized in Table 2.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy (B1213986) groups, a methyl group, and the α,β-unsaturated ketone system of the chalcone backbone. |

| ¹³C NMR | Resonances for all 18 carbon atoms, including carbonyl, aromatic, methoxy, and methyl carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns for a chalcone. |

| UV-Vis Spectroscopy | Absorption maxima characteristic of the chalcone chromophore. |

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity and potential signaling pathway modulation of this compound. However, based on the known activities of other methylated flavonoids and chalcones, it is plausible that this compound may exhibit antioxidant, anti-inflammatory, or anticancer properties. Further research is warranted to explore its therapeutic potential.

Visualization of the Isolation Workflow

The following diagram illustrates the general experimental workflow for the isolation of this compound from its natural source.

Caption: Generalized workflow for the isolation of this compound.

Conclusion and Future Directions

This compound represents a unique chalcone from the Cephalotaxus genus. While its existence is confirmed, a significant gap in the scientific literature exists regarding the specifics of its initial discovery, detailed isolation protocols, and biological activity. This guide provides a framework based on established phytochemical methods. Future research should focus on rediscovering and thoroughly characterizing this compound, including a comprehensive evaluation of its pharmacological properties and mechanism of action. Such studies will be crucial in determining its potential as a lead compound in drug discovery and development.

References

Spectroscopic and Structural Elucidation of 3'-Methyl-4-O-methylhelichrysetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following tables provide a structured format for the presentation of NMR and MS data for 3'-Methyl-4-O-methylhelichrysetin. These templates are designed for clarity and ease of comparison with data from related compounds.

Table 1: ¹H-NMR Spectroscopic Data Template for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2' | |||

| 5' | |||

| 6' | |||

| 2 | |||

| 3 | |||

| 5 | |||

| 6 | |||

| α | |||

| β | |||

| 3'-CH₃ | |||

| 4-OCH₃ |

Solvent: To be specified (e.g., CDCl₃, DMSO-d₆) Frequency: To be specified (e.g., 400 MHz, 600 MHz)

Table 2: ¹³C-NMR Spectroscopic Data Template for this compound

| Position | δC (ppm) |

| 1' | |

| 2' | |

| 3' | |

| 4' | |

| 5' | |

| 6' | |

| 1 | |

| 2 | |

| 3 | |

| 4 | |

| 5 | |

| 6 | |

| C=O | |

| α | |

| β | |

| 3'-CH₃ | |

| 4-OCH₃ |

Solvent: To be specified (e.g., CDCl₃, DMSO-d₆) Frequency: To be specified (e.g., 100 MHz, 150 MHz)

Table 3: Mass Spectrometry Data Template for this compound

| Ionization Mode | Mass Analyzer | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| ESI | Q-TOF | |||

| APCI | Ion Trap | |||

| EI | Magnetic Sector |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and MS data for chalcones like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, Jeol ECZ series) with a standard probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆, methanol-d₄). The choice of solvent should be based on the solubility of the compound and the absence of interfering solvent signals in regions of interest.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H-NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H-NMR spectrum. Typical parameters include:

-

Pulse program: zg30

-

Number of scans: 16-64

-

Spectral width: ~16 ppm

-

Acquisition time: ~2-4 seconds

-

Relaxation delay: 1-5 seconds

-

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

¹³C-NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C-NMR spectrum with proton decoupling. Typical parameters include:

-

Pulse program: zgpg30

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

Spectral width: ~240 ppm

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

-

Process the spectrum similarly to the ¹H-NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2D-NMR Experiments (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, the following 2D-NMR experiments are recommended:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole Time-of-Flight - Q-TOF, Ion Trap, or Magnetic Sector).

Sample Preparation:

-

Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

For ESI and APCI, the solvent should be compatible with the ionization source and may require the addition of a small amount of acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) to promote ionization.

Data Acquisition (ESI-Q-TOF as an example):

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to maximize the signal of the analyte.

-

Acquire mass spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-1000).

-

Perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID) to obtain fragment ion spectra.

Mandatory Visualization

The following diagram illustrates the general biosynthetic pathway of chalcones, the class of compounds to which this compound belongs.

Caption: General biosynthetic pathway of chalcones.

Unveiling the Enigmatic Role of 3'-Methyl-4-O-methylhelichrysetin in Cephalotaxus sinensis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methyl-4-O-methylhelichrysetin, a chalcone (B49325) identified in the bark of Cephalotaxus sinensis, represents a molecule of interest within the broader class of flavonoids.[1] However, a comprehensive review of the current scientific literature reveals a significant knowledge gap regarding its specific biological function within the plant and its potential pharmacological activities. This technical guide synthesizes the available information, placing this compound in the context of chalcone biosynthesis and function in plants. It also provides a detailed experimental protocol for the analysis of flavonoids in Cephalotaxus sinensis, offering a methodological framework for future investigations into this and other related compounds. While direct quantitative data and specific signaling pathways for this compound are not available, this guide serves as a foundational resource to stimulate and inform future research endeavors.

Introduction: The Chalcone Frontier in Cephalotaxus sinensis

Cephalotaxus sinensis, a coniferous shrub native to central and southern China, is a known source of various bioactive compounds, including alkaloids and flavonoids.[2] Among the latter, the chalcone this compound has been identified.[1] Chalcones are open-chain flavonoids that serve as key precursors in the biosynthesis of a wide array of other flavonoid classes.[3] They are recognized for their diverse and significant roles in plants, including pigmentation, UV protection, and defense against pathogens.[4][5] Despite the established importance of chalcones, the specific physiological or ecological function of this compound in Cephalotaxus sinensis remains unelucidated. This document aims to provide a comprehensive overview of the current understanding, or lack thereof, and to equip researchers with the necessary background and methodologies to explore this intriguing molecule.

General Biosynthesis of Chalcones and Flavonoids in Plants

The biosynthesis of flavonoids is a well-characterized metabolic pathway in plants, originating from the phenylpropanoid pathway.[6][7] The foundational step in flavonoid synthesis is the formation of a chalcone scaffold, catalyzed by the enzyme chalcone synthase (CHS).[4][8] CHS facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone, the precursor to a vast array of flavonoids.[9][10] Subsequent enzymatic modifications, including isomerization, hydroxylation, and glycosylation, lead to the diverse classes of flavonoids found in plants.[7][8]

References

- 1. This compound | CAS:109471-13-8 | Manufacturer ChemFaces [chemfaces.com]

- 2. Characterization of flavone glycosides and aglycones in Cephalotaxus sinensis by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. alliedacademies.org [alliedacademies.org]

- 4. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3'-Methyl-4-O-methylhelichrysetin In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methyl-4-O-methylhelichrysetin is a chalcone (B49325) compound isolated from the bark of Cephalotaxus affine.[1] Chalcones are a class of flavonoids known for their potential therapeutic properties, including anti-inflammatory and antioxidant activities. This document provides detailed protocols for in vitro assays to evaluate the anti-inflammatory potential of this compound. The described methods are based on established and widely used in vitro models for screening anti-inflammatory agents. The protocols will focus on the inhibition of protein denaturation and the modulation of the NF-κB signaling pathway, a key regulator of inflammation.[2]

Data Presentation

The following tables represent hypothetical data for the in vitro evaluation of this compound.

Table 1: Inhibition of Albumin Denaturation by this compound

| Concentration (µg/mL) | Absorbance (660 nm) | % Inhibition of Denaturation |

| Control | 0.850 ± 0.042 | 0% |

| 10 | 0.680 ± 0.034 | 20.0% |

| 25 | 0.510 ± 0.025 | 40.0% |

| 50 | 0.340 ± 0.017 | 60.0% |

| 100 | 0.170 ± 0.008 | 80.0% |

| Diclofenac (100 µg/mL) | 0.128 ± 0.006 | 85.0% |

Table 2: Effect of this compound on NF-κB Reporter Gene Expression

| Treatment | Relative Luciferase Units (RLU) | % Inhibition of NF-κB Activity |

| Untreated Control | 1.0 ± 0.05 | 0% |

| TNF-α (10 ng/mL) | 15.0 ± 0.75 | - |

| TNF-α + 10 µM this compound | 10.5 ± 0.53 | 30.0% |

| TNF-α + 25 µM this compound | 7.5 ± 0.38 | 50.0% |

| TNF-α + 50 µM this compound | 4.5 ± 0.23 | 70.0% |

| TNF-α + Bay 11-7082 (10 µM) | 3.0 ± 0.15 | 80.0% |

Experimental Protocols

Inhibition of Protein Denaturation Assay

This assay evaluates the ability of a compound to prevent the denaturation of proteins, a process implicated in inflammation.[3][4]

Materials:

-

This compound

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Diclofenac Sodium (positive control)

-

DMSO (vehicle)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare different concentrations (e.g., 10, 25, 50, 100 µg/mL) of the test compound and the standard drug (Diclofenac) in PBS.

-

The reaction mixture consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.[3]

-

A control group is prepared by mixing 0.2 mL of egg albumin with 4.8 mL of PBS without the test compound.

-

Incubate the mixtures at 37°C for 15 minutes.

-

Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

-

Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

NF-κB Reporter Assay

This assay is designed to monitor the activity of the NF-κB signaling pathway in cultured cells.[5][6]

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB luciferase reporter vector and a constitutively expressing Renilla luciferase vector (internal control)[5][6]

-

Lipofectamine 3000 (or other transfection reagent)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

This compound

-

Bay 11-7082 (positive control inhibitor)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Seed HEK293 cells in a 96-well plate and grow to 80-90% confluency.

-

Co-transfect the cells with the NF-κB luciferase reporter vector and the Renilla luciferase vector using a suitable transfection reagent.

-

After 24 hours of transfection, replace the medium with fresh medium containing different concentrations of this compound or the positive control.

-

Pre-incubate the cells with the compounds for 1 hour.

-

Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway. An unstimulated control group should be included.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Calculate the percentage inhibition of NF-κB activity relative to the TNF-α stimulated control.

Visualizations

Caption: Experimental workflow for in vitro anti-inflammatory assays of this compound.

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

References

Application Notes and Protocols for the In Vitro Use of 3'-Methyl-4-O-methylhelichrysetin

Disclaimer: Scientific literature detailing the specific biological activities and cellular effects of 3'-Methyl-4-O-methylhelichrysetin is currently limited. The following application notes and protocols are based on the general characteristics and activities of chalcones, the chemical class to which this compound belongs. These guidelines are intended to serve as a starting point for research, and specific experimental conditions will need to be optimized.

Introduction to this compound and Chalcones

This compound is a chalcone (B49325), a class of natural compounds characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] Chalcones are known for a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties.[2][3] They have been shown to modulate key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are involved in inflammation and cancer.[2][3][4][5]

Compound Information:

-

Source: Isolated from the bark of Cephalotaxus affine and Cephalotaxus sinensis.[1][6]

-

Solubility: Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][6][7]

Application Notes: Potential In Vitro Applications

Based on the known activities of chalcones, this compound can be investigated for the following applications in cell culture:

-

Anticancer Activity: Many chalcones exhibit cytotoxic effects against various cancer cell lines.[3] The primary mechanisms often involve the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.[3]

-

Anti-inflammatory Activity: Chalcones are known to suppress inflammatory responses. A key mechanism is the inhibition of pro-inflammatory mediators like nitric oxide (NO) in immune cells such as macrophages.[2]

Experimental Protocols

Preparation of Stock Solutions

For in vitro experiments, a stock solution of this compound should be prepared in a suitable solvent, typically DMSO.[1][6][7]

-

Dissolve the compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

To ensure complete dissolution, vortex the solution.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]

-

When preparing working concentrations for cell treatment, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9][10]

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)[8]

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

-

Remove the medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration) and a no-treatment control.

-

Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[9]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.[8]

-

Measure the absorbance at 570 nm using a microplate reader.[8][9]

-

Calculate cell viability as a percentage relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the anti-inflammatory potential of the compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).[11][12]

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

This compound stock solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include control groups: untreated cells, cells treated with LPS only, and cells treated with the compound only.

-

After incubation, collect 50-100 µL of the cell culture supernatant from each well.

-

Add an equal volume of Griess Reagent to the supernatant in a new 96-well plate and incubate for 10-15 minutes at room temperature.

-

Determine the nitrite concentration from a sodium nitrite standard curve.

-

It is crucial to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.[13]

Data Presentation

The quantitative data obtained from the aforementioned experiments can be summarized in tables for clear comparison.

Table 1: Example Data for Cytotoxicity of a Novel Chalcone on Cancer Cell Lines (72h Incubation)

| Cell Line | IC₅₀ (µM) |

| HeLa | 15.2 |

| MCF-7 | 25.8 |

| A549 | 18.5 |

Table 2: Example Data for Inhibition of Nitric Oxide Production by a Novel Chalcone in LPS-stimulated RAW 264.7 Cells

| Concentration (µM) | NO Production (% of LPS Control) | Cell Viability (%) |

| 0 (LPS only) | 100 | 100 |

| 1 | 85.4 | 98.2 |

| 5 | 62.1 | 95.6 |

| 10 | 45.3 | 92.1 |

| 25 | 20.7 | 88.5 |

Visualization of Potential Signaling Pathways

Chalcones are known to interfere with inflammatory and cancer-related signaling pathways. A common mechanism is the inhibition of the NF-κB pathway. The following diagram illustrates a generalized workflow for investigating this effect.

Caption: Workflow for studying chalcone effects on the NF-κB pathway.

The diagram below illustrates a simplified, generalized NF-κB signaling pathway that is a common target for chalcones.

Caption: Generalized NF-κB pathway showing potential inhibition by chalcones.

References

- 1. This compound | CAS:109471-13-8 | Manufacturer ChemFaces [chemfaces.com]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.uniroma1.it [iris.uniroma1.it]

- 6. This compound | Flavonoids | 109471-13-8 | Invivochem [invivochem.com]

- 7. This compound | 109471-13-8 [chemicalbook.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Note: HPLC Analysis of 3'-Methyl-4-O-methylhelichrysetin

Audience: Researchers, scientists, and drug development professionals.

Introduction

3'-Methyl-4-O-methylhelichrysetin is a chalcone (B49325) compound that has been isolated from the bark of Cephalotaxus affine.[1] As a member of the flavonoid family, it is of interest to researchers for its potential biological activities. Accurate and reliable quantitative analysis is crucial for pharmacokinetic studies, quality control of natural product extracts, and in vitro biological assays. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to be simple, reproducible, and suitable for the routine analysis of this compound.

Experimental Protocols

Sample Preparation

a. Standard Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve in 10 mL of methanol (B129727) in a volumetric flask.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

This stock solution can be stored at -20°C for up to one month.

b. Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

-

These solutions should be prepared fresh daily.

c. Sample Preparation (from plant material):

-

Accurately weigh 1 g of dried and powdered plant material.

-

Add 20 mL of methanol and extract by sonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection | UV at 280 nm |

| Run Time | 10 minutes |

Method Validation Parameters

The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

Table 1: Linearity and Range

The linearity of the method was determined by analyzing the six working standard solutions. The calibration curve was constructed by plotting the peak area against the concentration.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,100 |

| 50 | 759,800 |

| 100 | 1,521,000 |

| Regression Equation | y = 15200x + 150 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Precision

The precision of the method was evaluated by performing intra-day and inter-day assays of three different concentrations of the standard solution.

| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |

| 5 | 1.8 | 2.5 |

| 25 | 1.2 | 1.9 |

| 50 | 0.8 | 1.5 |

Table 3: Accuracy (Recovery)

The accuracy was determined by the recovery of known amounts of the standard added to a sample matrix.

| Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | RSD (%) (n=3) |

| 10 | 9.85 | 98.5 | 1.7 |

| 20 | 20.3 | 101.5 | 1.1 |

| 40 | 39.8 | 99.5 | 0.9 |

Table 4: LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio.

| Parameter | Value (µg/mL) |

| LOD | 0.1 |

| LOQ | 0.3 |

Visualization

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

This application note describes a validated HPLC method for the quantitative analysis of this compound. The method is demonstrated to be linear, precise, and accurate, making it suitable for the routine analysis of this compound in various sample matrices. The provided protocol offers a solid foundation for researchers in natural product chemistry, pharmacology, and drug development who are working with this or structurally related chalcones.

References

Application Note: Quantitative Analysis of 3'-Methyl-4-O-methylhelichrysetin using Liquid Chromatography-Mass Spectrometry

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3'-Methyl-4-O-methylhelichrysetin, a flavonoid compound. The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for researchers in drug development and natural product analysis. The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer for detection, ensuring high specificity and sensitivity.

Introduction

This compound is a chalcone, a type of flavonoid, isolated from the bark of Cephalotaxus affine[1]. Flavonoids are a large class of plant secondary metabolites with a wide range of reported biological activities, making them of significant interest in pharmaceutical and nutraceutical research[2][3]. Accurate and reliable quantification of these compounds in various matrices is crucial for pharmacokinetic studies, quality control of herbal products, and investigation of their biological functions. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the selective and sensitive quantification of small molecules in complex mixtures[4]. This document provides a detailed protocol for the detection and quantification of this compound using LC-MS/MS.

Experimental

Materials and Reagents

-

This compound analytical standard (available from suppliers such as ChemFaces and InvivoChem)[1][5]

-

Internal Standard (IS), e.g., a structurally similar and stable isotope-labeled flavonoid

-

HPLC-grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid, LC-MS grade

-

Human plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solution Preparation

Prepare a stock solution of this compound (1 mg/mL) in methanol. From this stock, prepare a series of working standard solutions by serial dilution with 50:50 (v/v) methanol:water to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare a stock solution of the internal standard in methanol and a working solution at an appropriate concentration.

Sample Preparation

A protein precipitation followed by solid-phase extraction (SPE) is recommended for plasma samples to ensure a clean extract and minimize matrix effects.

-

To 100 µL of plasma, add 200 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and dilute with 500 µL of water.

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the diluted supernatant onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 10% methanol in water.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method

Liquid Chromatography Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Temperature: 150°C

-

Desolvation Gas Temperature: 500°C

-

Capillary Voltage: 3.0 kV

-

MRM Transitions: To be determined by infusing a standard solution of this compound and the internal standard to identify the precursor ion and optimize collision energies for the most abundant product ions.

Data Presentation

The following table summarizes representative quantitative data for a typical flavonoid LC-MS/MS method. This data is for illustrative purposes and actual values for this compound must be determined experimentally during method validation.

| Parameter | Representative Value |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | < 3 ng/mL[6] |

| Limit of Quantitation (LOQ) | < 10 ng/mL[6] |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Minimal |

Experimental Workflow Diagram

Caption: LC-MS/MS experimental workflow for this compound.

Signaling Pathway Diagram

Information on the specific signaling pathways modulated by this compound is not currently well-established in the scientific literature. Therefore, a signaling pathway diagram is not included in this application note. Researchers are encouraged to investigate the biological activities of this compound to elucidate its mechanism of action.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The protocol is suitable for a variety of research applications, including pharmacokinetic and metabolic studies. Proper method validation should be performed to ensure the accuracy and reliability of the results.

References

- 1. This compound | Flavonoids | 109471-13-8 | Invivochem [invivochem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. This compound | CAS:109471-13-8 | Manufacturer ChemFaces [chemfaces.com]

- 6. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

3'-Methyl-4-O-methylhelichrysetin as a signaling inhibitor in research

Application Notes: 3'-Methyl-4-O-methylhelichrysetin

For Research Use Only

Product Description

This compound is a chalcone (B49325) compound.[1] It is available from various chemical suppliers for research purposes and is broadly categorized for investigation of its biological and pharmacological activities, including as a potential signaling inhibitor.[2] This compound is a derivative of helichrysetin (B1673041), a natural product isolated from plants of the Helichrysum genus. While specific research on the signaling inhibitory properties of this compound is not currently available in published scientific literature, the parent compound, helichrysetin, has demonstrated notable biological activities.

Background on Helichrysetin (Parent Compound)

Helichrysetin has been shown to possess anti-tumor and antioxidant properties.[3] It has been identified as an inhibitor of the DNA binding inhibitor 2 (ID2), a protein that can play a role in cell growth and differentiation.[3] By inhibiting ID2, helichrysetin can induce apoptosis (programmed cell death) in cancer cells.[3] Studies have indicated that helichrysetin can inhibit the growth of various cancer cell lines, including lung, cervical, and breast cancer.[3] Furthermore, it has been observed to block the cell cycle and impact the energy metabolism of cancer cells by targeting the mTOR/p70S6K/c-Myc/PDHK1 signaling pathway.[3]

It is important to note that these findings pertain to helichrysetin , and the specific biological activities and signaling pathways modulated by its derivative, This compound , may differ and require dedicated investigation.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 109471-13-8 | [2] |

| Molecular Formula | C18H18O5 | ChemFaces |

| Molecular Weight | 314.33 g/mol | ChemFaces |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][2] |

| Source | Isolated from the bark of Cephalotaxus sinensis | [2] |

Storage and Handling

Store at 2-8°C for up to 24 months. For long-term storage, it is recommended to prepare stock solutions and store them as aliquots in tightly sealed vials at -20°C, which are generally usable for up to two weeks. Before use, allow the product to equilibrate to room temperature for at least one hour.[2]

Protocols

Due to the absence of specific published research on the signaling inhibitory effects of this compound, detailed experimental protocols for its application cannot be provided at this time. The following are general protocols for assays that are commonly used to investigate the potential of a compound as a signaling inhibitor. These should be adapted and optimized based on the specific cell lines and signaling pathways being investigated.

General Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is a general guideline to assess the effect of a compound on cell proliferation.

Workflow for Cell Viability Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

General Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol provides a general framework for analyzing the effect of the compound on the expression or phosphorylation of key signaling proteins.

Workflow for Western Blotting

Caption: General workflow for Western Blotting analysis.

Materials:

-

Cells of interest and culture reagents

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target signaling proteins (and loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with this compound for the desired time.

-

Wash cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system. Analyze the band intensities relative to a loading control.

Signaling Pathways

As there is no published research detailing the specific signaling pathways inhibited by this compound, a diagram of its mechanism of action cannot be provided. Researchers interested in this compound would need to conduct initial screening assays to identify potential target pathways. Based on the activity of the parent compound, helichrysetin, potential starting points for investigation could include pathways involved in cell cycle regulation, apoptosis, and cellular metabolism, such as the PI3K/Akt/mTOR pathway.

Hypothetical Investigational Workflow

Caption: A logical workflow for investigating a novel compound's mechanism.

References

Application Notes and Protocols for Screening the Antioxidant Activity of 3'-Methyl-4-O-methylhelichrysetin